molecular formula C23H13BrCl3NO3 B11114762 N-{4-[(4-bromonaphthalen-1-yl)oxy]-3-chlorophenyl}-3,5-dichloro-2-hydroxybenzamide

N-{4-[(4-bromonaphthalen-1-yl)oxy]-3-chlorophenyl}-3,5-dichloro-2-hydroxybenzamide

Cat. No.: B11114762
M. Wt: 537.6 g/mol
InChI Key: QNMFKVAGJFBJCK-UHFFFAOYSA-N
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Description

N-{4-[(4-bromonaphthalen-1-yl)oxy]-3-chlorophenyl}-3,5-dichloro-2-hydroxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and hydroxyl functional groups attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-bromonaphthalen-1-yl)oxy]-3-chlorophenyl}-3,5-dichloro-2-hydroxybenzamide typically involves multiple steps, including halogenation, coupling reactions, and hydroxylation. One common method involves the Suzuki coupling reaction, where 4-bromo-1-naphthaleneboronic acid is reacted with a chlorophenyl derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-bromonaphthalen-1-yl)oxy]-3-chlorophenyl}-3,5-dichloro-2-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromine and chlorine atoms can be reduced under specific conditions.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

N-{4-[(4-bromonaphthalen-1-yl)oxy]-3-chlorophenyl}-3,5-dichloro-2-hydroxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[(4-bromonaphthalen-1-yl)oxy]-3-chlorophenyl}-3,5-dichloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(4-bromonaphthalen-1-yl)oxy]-3-chlorophenyl}-3,5-dichloro-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C23H13BrCl3NO3

Molecular Weight

537.6 g/mol

IUPAC Name

N-[4-(4-bromonaphthalen-1-yl)oxy-3-chlorophenyl]-3,5-dichloro-2-hydroxybenzamide

InChI

InChI=1S/C23H13BrCl3NO3/c24-17-6-8-20(15-4-2-1-3-14(15)17)31-21-7-5-13(11-18(21)26)28-23(30)16-9-12(25)10-19(27)22(16)29/h1-11,29H,(H,28,30)

InChI Key

QNMFKVAGJFBJCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)OC3=C(C=C(C=C3)NC(=O)C4=C(C(=CC(=C4)Cl)Cl)O)Cl

Origin of Product

United States

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